1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dibromophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dibromobenzaldehyde and hydrazine derivatives.
Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved through a cyclization reaction between the hydrazine derivative and the aldehyde group of 2,4-dibromobenzaldehyde.
Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be accomplished through various methods, including carboxylation reactions or the use of carboxylic acid derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atoms or the carboxylic acid group.
Substitution: The dibromophenyl group allows for substitution reactions, where the bromine atoms can be replaced with other functional groups.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.
Disruption of Cellular Functions: It can interfere with cellular functions, leading to cytotoxic effects in certain cell types.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid: This compound has chlorine atoms instead of bromine, which may result in different chemical and biological properties.
1-(2,4-Difluorophenyl)-1h-pyrazole-3-carboxylic acid: The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets.
1-(2,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid: The methyl groups can affect the compound’s solubility and overall chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H6Br2N2O2 |
---|---|
Peso molecular |
345.97 g/mol |
Nombre IUPAC |
1-(2,4-dibromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
Clave InChI |
SVTHHZMVFUOZCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.